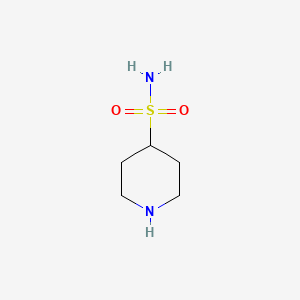

Piperidine-4-sulfonamide

Description

BenchChem offers high-quality Piperidine-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXMELMJCICPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Piperidine-4-Sulfonamide Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

Abstract

The piperidine-4-sulfonamide scaffold represents a fascinating intersection of classic medicinal chemistry principles and modern drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of this privileged structural motif. We will explore its conceptual origins, tracing back to the foundational discoveries of sulfonamide antibacterials, and illuminate the key synthetic innovations that have enabled its widespread use. Through a detailed examination of its evolution as a pharmacophore, from early applications as diuretics to its current role in targeting a diverse array of proteins, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the enduring importance of the piperidine-4-sulfonamide core.

Introduction: The Genesis of a Privileged Scaffold

The story of the piperidine-4-sulfonamide scaffold is not one of a single, sudden discovery, but rather an elegant convergence of two well-established pillars of medicinal chemistry: the sulfonamides and the piperidine ring. The journey begins in the 1930s with Gerhard Domagk's Nobel Prize-winning discovery of the antibacterial properties of Prontosil, the first commercially viable sulfonamide drug.[1][2] This groundbreaking work revealed that the simple p-aminobenzenesulfonamide (sulfanilamide) moiety was the active agent, capable of inhibiting bacterial folate synthesis.[2][3] This discovery opened the floodgates for the synthesis and investigation of thousands of sulfonamide derivatives, leading to a revolution in the treatment of bacterial infections.[4][5]

Concurrently, the piperidine nucleus, a saturated six-membered heterocycle, has long been recognized as a key structural component in a vast number of natural products and synthetic pharmaceuticals.[6][7] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. Research in the mid-20th century, particularly in the 1960s, saw a surge in the development of piperidine-containing drugs, such as the potent analgesic fentanyl.[8]

The logical evolution was to combine these two powerful pharmacophores, leading to the emergence of the piperidine-4-sulfonamide scaffold. This strategic amalgamation offered the potential to merge the well-understood biological activity of the sulfonamide group with the favorable pharmacokinetic and pharmacodynamic properties conferred by the piperidine ring.

Early Exploration: The Quest for Novel Diuretics and Carbonic Anhydrase Inhibitors

The initial therapeutic explorations of the piperidine-4-sulfonamide scaffold were heavily influenced by the established activities of other sulfonamide-containing drugs. A primary area of focus was the development of novel diuretics. Following the discovery that sulfanilamide possessed diuretic properties, a dedicated search for more potent and safer non-mercurial diuretics began. This research culminated in the development of the carbonic anhydrase inhibitors, such as acetazolamide, and later the thiazide diuretics. The underlying principle was the inhibition of carbonic anhydrase in the renal tubules, leading to altered electrolyte and water balance.

It was within this scientific context that medicinal chemists began to incorporate the piperidine ring into sulfonamide structures. The rationale was to modulate the physicochemical properties of the molecules, such as lipophilicity and basicity, to improve their pharmacokinetic profiles and potentially enhance their diuretic activity. Early structure-activity relationship (SAR) studies focused on N-substitution of the piperidine nitrogen, exploring the impact of various alkyl and acyl groups on diuretic efficacy.

While a single seminal publication marking the "discovery" of the unsubstituted piperidine-4-sulfonamide is elusive in historical records, its emergence can be traced through the patent literature and medicinal chemistry journals of the 1950s and 1960s as a logical progression in the field of diuretic research.

The Evolution of Synthesis: From Classical Approaches to Modern Innovations

The synthesis of piperidine-4-sulfonamide derivatives has evolved from classical methods to more sophisticated and efficient modern techniques.

Foundational Synthetic Strategies

The most fundamental and enduring method for the construction of the piperidine-4-sulfonamide linkage is the reaction of a piperidine derivative with a sulfonyl chloride. This straightforward nucleophilic substitution reaction forms the sulfonamide bond with high efficiency.

Experimental Protocol: Classical Synthesis of an N-Substituted Piperidine-4-sulfonamide

Objective: To synthesize a representative N-substituted piperidine-4-sulfonamide via the reaction of a sulfonyl chloride with a piperidine precursor.

Materials:

-

4-Piperidinesulfonamide hydrochloride

-

Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a stirred suspension of 4-piperidinesulfonamide hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted piperidine-4-sulfonamide.

Causality Behind Experimental Choices:

-

The use of a hydrochloride salt of the piperidine starting material is common for stability and ease of handling.

-

A slight excess of the sulfonyl chloride is used to ensure complete consumption of the piperidine starting material.

-

The reaction is typically carried out at 0 °C initially to control the exothermic nature of the reaction and then warmed to room temperature to drive it to completion.

-

A base such as triethylamine is essential to neutralize the hydrochloric acid generated during the reaction.

-

The aqueous workup is necessary to remove any remaining acid, base, and water-soluble byproducts.

-

Chromatographic purification is employed to isolate the final product from any unreacted starting materials or non-polar byproducts.

Modern Synthetic Advancements

While the classical approach remains highly relevant, modern organic synthesis has introduced more diverse and efficient methods for the preparation of piperidine-4-sulfonamide derivatives. These include:

-

Domino Reactions: Multi-component reactions that form multiple bonds in a single synthetic operation, offering increased efficiency and atom economy.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the introduction of a wide range of substituents onto the piperidine ring or the aromatic portion of the sulfonamide, facilitating rapid library synthesis for SAR studies.

-

Flow Chemistry: The use of continuous-flow reactors can improve reaction control, safety, and scalability for the synthesis of these compounds.

The Piperidine-4-Sulfonamide Scaffold in Modern Drug Discovery: A Plethora of Applications

The versatility of the piperidine-4-sulfonamide core has led to its investigation in a wide range of therapeutic areas beyond its initial exploration as a diuretic.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs) remains a significant application for this scaffold.[9] Derivatives have been developed as potent inhibitors of various CA isoforms, with applications in the treatment of glaucoma, epilepsy, and certain types of cancer. The piperidine ring allows for the introduction of "tail" moieties that can interact with specific residues in the active site of different CA isoforms, leading to improved potency and selectivity.[9]

A Broad Spectrum of Biological Activities

The piperidine-4-sulfonamide motif has been incorporated into molecules targeting a diverse array of biological targets, including:

-

Antimicrobial Agents: Novel derivatives have shown promising activity against various bacterial and fungal pathogens.[3][10]

-

Anticancer Agents: The scaffold has been utilized in the design of inhibitors of various cancer-related targets.[5]

-

Anti-diabetic Agents: Certain derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[11]

-

5α-Reductase Inhibitors: N-substituted piperidine derivatives have been evaluated for their potential in treating benign prostatic hyperplasia.[12]

-

Farnesyltransferase Inhibitors: The piperidine core has been central to the development of potent inhibitors of this enzyme, which is a target in cancer therapy.[13]

Structure-Activity Relationships (SAR): A Key to Unlocking Therapeutic Potential

The enduring utility of the piperidine-4-sulfonamide scaffold lies in the rich and tunable structure-activity relationships it offers. Key points of modification include:

-

N-Substitution of the Piperidine Ring: This is the most extensively explored position for modification. The nature of the substituent (alkyl, aryl, acyl, etc.) can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

-

Substitution on the Aromatic Ring of the Sulfonamide: Modifications to the aromatic ring can impact binding to the target protein and alter the electronic properties of the sulfonamide group.

-

Stereochemistry of the Piperidine Ring: The introduction of chiral centers on the piperidine ring can lead to enantiomers with significantly different biological activities, highlighting the importance of stereocontrol in synthesis.

The ability to systematically modify these positions has allowed medicinal chemists to fine-tune the properties of piperidine-4-sulfonamide derivatives for specific therapeutic applications.

Visualization of Key Concepts

General Synthetic Pathway

Caption: A simplified representation of a common synthetic route to N-substituted piperidine-4-sulfonamides.

Key Areas of Pharmacological Intervention

Caption: The diverse therapeutic applications stemming from the versatile piperidine-4-sulfonamide core.

Conclusion and Future Perspectives

The piperidine-4-sulfonamide scaffold has traversed a remarkable journey from its conceptual origins in the early days of sulfonamide research to its current status as a privileged motif in modern drug discovery. Its enduring appeal lies in its synthetic accessibility, conformational properties, and the rich structure-activity relationships it offers. The ability to systematically modify the piperidine and sulfonamide components has enabled the development of compounds with a wide range of biological activities, from carbonic anhydrase inhibitors to potent and selective agents for a myriad of other therapeutic targets.

As our understanding of disease biology continues to deepen and new therapeutic targets emerge, the piperidine-4-sulfonamide core is poised to remain a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on the development of more sophisticated and stereoselective synthetic methods, the exploration of novel substitution patterns, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable scaffold. The history of the piperidine-4-sulfonamide is a testament to the power of fundamental medicinal chemistry principles and their continuous evolution to address contemporary healthcare challenges.

References

- Ali, M., Zafar, S., Akhtar, S., Ali, S. I., Mushtaq, N., & Naeem, S. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-371.

-

Bendels, S., & Rapoport, D. H. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. Molecules, 26(20), 6147. [Link]

- Oreate AI. (2026, January 16). Understanding Sulfonamides: The Pioneering Antibiotics.

- Patel, S. B., & Patel, S. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.

-

Grygorenko, O. O., & Radchenko, D. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4991. [Link]

- Sinner, G. E. (2025). Piperidine Synthesis.

- Di Marco, M., Tontini, A., Cacchi, S., & Piersanti, G. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(11), 2677-2685.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico, 1(1), 1-15.

-

Zhang, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2759. [Link]

- Angeli, A., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879.

-

Onnis, V., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5370. [Link]

- Grygorenko, O. O., & Radchenko, D. S. (2021).

- Angeli, A., et al. (2022). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Pharmaceuticals, 15(11), 1367.

- Ovung, A., & Bhattacharyya, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.

- Kim, K., et al. (1999). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 42(4), 540-550.

- Aziz-ur-Rehman, et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Asian Journal of Chemistry, 24(4), 1465-1470.

- Grygorenko, O. O., & Radchenko, D. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(16), 8733.

- de Oliveira, A. C., et al. (2020). Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7734-7745.

- Siddiqui, H. L., & Kumar, A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Shah, P., & Desai, S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 70-79.

Sources

- 1. Understanding Sulfonamides: The Pioneering Antibiotics - Oreate AI Blog [oreateai.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: The Piperidine-4-sulfonamide Scaffold

Topic: Key properties of the Piperidine-4-sulfonamide scaffold Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: A Privileged Pharmacophore

The Piperidine-4-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to present ligands in a defined spatial orientation while offering versatile vectors for physicochemical optimization. Unlike the more common N-sulfonyl piperidines, the C4-sulfonamide variant (where the sulfonyl group is directly attached to the C4 position of the piperidine ring) serves as a critical mimic for transition states in enzymatic reactions (e.g., MMP inhibition) and as a bioisostere for gamma-aminobutyric acid (GABA).

This guide dissects the scaffold’s physicochemical properties, provides a self-validating synthetic protocol for its construction, and outlines strategies to mitigate its primary liability: hERG channel blockade.

Physicochemical Architecture

Structural Vectors & pKa Profile

The scaffold is defined by two primary vectors that dictate its reactivity and biological interaction:

-

The Basic Center (N1): The piperidine nitrogen is a secondary amine with a typical pKa of 10.5–11.0 . It exists predominantly as a cation at physiological pH, driving solubility and electrostatic interactions (e.g., with Asp residues in GPCRs).

-

The Acidic/Polar Center (C4-SO₂NH₂): The sulfonamide moiety is weakly acidic (pKa ~10.0 for primary sulfonamides). When N-substituted (SO₂NHR), it acts as a robust hydrogen bond donor/acceptor.

Zwitterionic Character: In its free amino acid form (Piperidine-4-sulfonic acid, P4S), the molecule exists as a stable zwitterion (inner salt) in aqueous solution, mimicking the neurotransmitter GABA but with a rigidified backbone that restricts conformational entropy.

Solubility & Lipophilicity

-

LogP: The core scaffold is highly polar. Functionalization at N1 is typically required to modulate lipophilicity for membrane permeability.

-

Solubility: The high pKa of the ring nitrogen ensures excellent aqueous solubility in acidic media, but care must be taken during extraction/isolation (often requiring basic aqueous workups or ion-exchange chromatography).

Synthetic Methodologies: A Self-Validating Protocol

Constructing the C4-sulfonamide core is more challenging than the N-sulfonyl variant due to the difficulty of introducing a sulfonyl chloride at an aliphatic carbon. The most robust route involves the oxidative chlorination of thiols .

Core Synthesis Workflow

The following protocol utilizes 1,3-Dichloro-5,5-dimethylhydantoin (DCH) as a mild oxidant to convert a thiol directly to a sulfonyl chloride, avoiding harsh conditions like Cl₂ gas.[1]

Figure 1: One-pot synthesis of Piperidine-4-sulfonamide derivatives via oxidative chlorination.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-sulfamoylpiperidine-1-carboxylate.

Reagents:

-

tert-Butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq)

-

1,3-Dichloro-5,5-dimethylhydantoin (DCH) (1.5 eq)[1]

-

Benzyltrimethylammonium chloride (BnMe₃NCl) (3.0 eq)[1]

-

Water (2.5 eq)

Step-by-Step Procedure:

-

Preparation of Oxidant: In a round-bottom flask, dissolve BnMe₃NCl (3.0 eq) and DCH (1.5 eq) in Acetonitrile/Water. Stir for 10 minutes at room temperature. The solution will turn pale yellow, indicating the generation of the active chlorinating species.

-

Oxidative Chlorination: Cool the mixture to 0°C. Add tert-butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq) portion-wise. Stir for 20–30 minutes.

-

Checkpoint: Monitor by TLC. The disappearance of the thiol and formation of a non-polar spot (sulfonyl chloride) indicates completion. Note: The sulfonyl chloride is unstable; proceed immediately.

-

-

Amidation: Add the desired amine (R-NH₂, 2.0 eq) and Triethylamine (3.0 eq) directly to the reaction mixture. Stir at room temperature for 2 hours.

-

Workup: Quench with water, extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the N-Boc protected sulfonamide.

-

Deprotection: Treat with TFA/DCM (1:4) for 1 hour to liberate the piperidine amine (N1).

Mechanism & Causality: The DCH/BnMe₃NCl system generates controlled amounts of electrophilic chlorine in situ. This oxidizes the thiol (-SH) to the sulfenyl chloride (-SCl), which is further oxidized by water to the sulfonyl chloride (-SO₂Cl). This method prevents the over-oxidation to sulfonic acid that often occurs with stronger oxidants.

Medicinal Chemistry: SAR & Liability Management

Structure-Activity Relationship (SAR)

The scaffold offers distinct advantages in specific therapeutic areas:

| Target Class | Mechanism | Role of Scaffold |

| MMP Inhibitors | Zinc Chelation | The piperidine ring directs the sulfonamide (often a hydroxamate derivative) into the active site. The rigid chair conformation positions the "warhead" precisely against the Zinc ion [1]. |

| GABA Receptors | Agonism | Piperidine-4-sulfonic acid (P4S) acts as a partial agonist at GABAA receptors.[3] The sulfonate group mimics the carboxylate of GABA, while the piperidine ring restricts conformational freedom, enhancing selectivity for specific subunits (α2, α3) [2]. |

| CCR1 Antagonists | GPCR Blockade | The basic nitrogen interacts with Asp residues in the transmembrane bundle, while the 4-substituent extends into the extracellular loops to block chemokine binding [3]. |

Managing hERG Liability

A critical risk with 4-substituted piperidines is hERG channel inhibition , which can lead to QT prolongation and cardiotoxicity. The combination of a basic amine (N1) and a lipophilic tail (often attached to the sulfonamide) fits the classic hERG pharmacophore.

Mitigation Strategies:

-

pKa Modulation: Reduce the basicity of the piperidine nitrogen by adding electron-withdrawing groups (e.g., fluorine) at the C3 position.

-

Zwitterionic Design: Introduce a carboxylic acid elsewhere in the molecule. The resulting zwitterion often retains target potency but cannot penetrate the hERG channel pore.

-

Lipophilicity Reduction: Ensure the LogP remains < 3.0. High lipophilicity correlates strongly with hERG affinity in this scaffold.

Figure 2: Strategic decision tree for mitigating hERG toxicity in piperidine scaffolds.

References

-

Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry.

-

Piperidine-4-sulfonic acid. Wikipedia / IUPHAR.

-

Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists. Bioorganic & Medicinal Chemistry Letters.

-

A convenient synthesis of sulfonamides from thiols and disulfides. Bulletin of the Korean Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 3. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]

The Piperidine-4-sulfonamide Scaffold: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The piperidine ring is one such "privileged scaffold," a structural motif frequently found in a wide array of clinically approved drugs and bioactive molecules.[1][2] Its prevalence stems from a unique combination of properties: a saturated, six-membered heterocycle that can adopt a stable chair conformation, providing a three-dimensional architecture to molecules. This often leads to enhanced metabolic stability, improved pharmacokinetic properties, and reduced toxicity.[1]

When combined with the sulfonamide functional group, a well-established pharmacophore in its own right, the resulting piperidine-4-sulfonamide core offers a powerful platform for the development of novel therapeutics. Sulfonamides are known to engage in key hydrogen bonding interactions with biological targets and have been integral to the discovery of antibacterial, anticancer, and anti-inflammatory agents.[3][4] This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, applications, and medicinal chemistry principles of the piperidine-4-sulfonamide building block.

Physicochemical Properties of the Piperidine-4-sulfonamide Core

The physicochemical properties of the piperidine-4-sulfonamide scaffold are crucial to its utility in drug design. The piperidine ring itself is a lipophilic moiety, but the presence of the nitrogen atom allows for protonation at physiological pH, thereby increasing aqueous solubility. The sulfonamide group is a hydrogen bond donor and acceptor, contributing to both solubility and target binding. The interplay of these features allows for fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Table 1: Computed Physicochemical Properties of 1-Piperidinesulfonamide

| Property | Value | Source |

| Molecular Weight | 164.23 g/mol | [5] |

| XLogP3-AA | -0.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

Note: These are computed properties for the parent 1-piperidinesulfonamide and can vary with substitution.

Synthesis of the Piperidine-4-sulfonamide Scaffold

The synthesis of piperidine-4-sulfonamide and its derivatives can be approached through several strategic routes. A common and versatile method involves the use of a protected 4-aminopiperidine derivative, which is then sulfonylated. The choice of protecting group for the piperidine nitrogen is critical to ensure compatibility with the reaction conditions. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability and ease of removal under acidic conditions.

General Synthesis Workflow

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Targets of Piperidine-4-sulfonamide Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The piperidine-4-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from the unique geometry of the piperidine ring, which allows for precise vectorization of substituents at the nitrogen (N1) and carbon (C4) positions.

This guide analyzes the three primary biological target classes for these derivatives: Matrix Metalloproteinases (MMPs) , 11

Primary Biological Targets

Target Class A: Matrix Metalloproteinases (MMPs)

Therapeutic Area: Oncology (Metastasis), Arthritis, Cardiovascular Disease.

Piperidine-4-sulfonamide derivatives have emerged as potent inhibitors of the gelatinases (MMP-2, MMP-9) and collagenase-3 (MMP-13).

-

Mechanism of Action: These compounds typically function as zinc-binding group (ZBG) delivery systems. The sulfonamide moiety does not bind the zinc directly but acts as a critical linker that positions a ZBG (often a hydroxamate or carboxylate) into the active site while directing a hydrophobic group into the S1' specificity pocket.

-

Selectivity Logic (The S1' Pocket):

-

MMP-1 (Collagenase-1): Has a short, shallow S1' pocket.

-

MMP-2/9/13: Possess a deep, hydrophobic S1' pocket.

-

Design Strategy: By attaching bulky hydrophobic groups (e.g., phenyloxyphenyl) to the sulfonamide nitrogen, the molecule can penetrate the deep S1' pocket of MMP-2/9/13 but is sterically excluded from MMP-1. This "MMP-1 sparing" profile is crucial to avoid the musculoskeletal syndrome (MSS) side effects associated with broad-spectrum inhibition.

-

Target Class B: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes (T2D).

11

-

Mechanism of Action: Piperidine-4-sulfonamides act as competitive inhibitors, occupying the substrate-binding cleft.

-

Binding Mode: Crystal structures (e.g., PDB: 3OQ1) reveal that the sulfonyl group often forms hydrogen bonds with the catalytic triad (Ser170, Tyr183) or interacts with the cofactor (NADPH) binding pocket. The piperidine ring provides a rigid scaffold that orients aryl substituents to fill the hydrophobic regions of the active site, displacing the steroid substrate.

Target Class C: Chemokine Receptors (CCR4 & CCR5)

Therapeutic Area: Immunology, HIV Entry, T-cell Lymphoma.

-

CCR4 Antagonists: Piperidine-4-sulfonamides block the binding of chemokines CCL17 and CCL22. These antagonists are investigated for treating asthma and Th2-mediated skin diseases.

-

CCR5 Antagonists: In the context of HIV, the piperidine scaffold serves as a central core (similar to the structure of Maraviroc) that positions aromatic groups to interact with the transmembrane helices of the GPCR, preventing the conformational change required for viral entry.

Mechanistic Visualization

Pathway 1: MMP Inhibition in Cancer Metastasis

The following diagram illustrates the downstream effects of MMP inhibition by piperidine-4-sulfonamides, specifically blocking the degradation of the Extracellular Matrix (ECM) required for tumor invasion.

Caption: Mechanism of MMP inhibition preventing ECM degradation and subsequent metastasis.

Pathway 2: 11 -HSD1 Metabolic Regulation

This diagram details the metabolic intervention point for treating Type 2 Diabetes.

Caption: Pharmacological blockade of cortisol regeneration in metabolic tissues.

Quantitative Data Summary

The following table summarizes the typical potency and selectivity profiles for piperidine-4-sulfonamide derivatives against key targets.

| Target | Activity Metric | Typical Potency (IC50/Ki) | Key Selectivity Feature | Ref |

| MMP-2 | IC50 (Enzymatic) | 0.5 – 50 nM | >1000x vs MMP-1 | [1, 5] |

| MMP-9 | IC50 (Enzymatic) | 1.0 – 100 nM | >1000x vs MMP-1 | [1, 5] |

| 11 | IC50 (Cell-based) | < 10 nM | Selectivity vs 11 | [2, 6] |

| CCR4 | IC50 (Chemotaxis) | 10 – 200 nM | Selectivity vs CCR5/CCR2 | [7] |

Experimental Protocols

Synthesis of Piperidine-4-sulfonamide Scaffolds

Objective: To generate the core sulfonamide sulfonamide linkage from a piperidine precursor.

Reagents:

-

Ethyl isonipecotate (Starting material)

-

Arylsulfonyl chlorides (R-SO2Cl)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Protocol:

-

Preparation: Dissolve ethyl isonipecotate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2 or Ar).

-

Base Addition: Add TEA (1.5 equiv) and cool the mixture to 0°C.

-

Sulfonylation: Dropwise add the arylsulfonyl chloride (1.1 equiv) dissolved in DCM.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

-

Purification: Recrystallize from EtOH or purify via silica gel flash chromatography.

-

Derivatization (Optional): For MMP inhibitors, the ester group is hydrolyzed (LiOH/THF/H2O) and coupled with hydroxylamine (NH2OH) using EDC/HOBt to form the hydroxamate zinc-binding group [1].

MMP Enzymatic Inhibition Assay (Fluorometric)

Objective: To determine the IC50 of derivatives against activated MMPs.

Materials:

-

Recombinant human MMP-2 or MMP-9 (catalytic domain).

-

Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.

Protocol:

-

Activation: If using pro-enzymes, activate with APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.

-

Incubation: In a 96-well black microplate, mix 10 µL of inhibitor (variable concentrations in DMSO) with 80 µL of Assay Buffer containing the enzyme (final conc. 1–5 nM). Incubate for 30 mins at 25°C.

-

Initiation: Add 10 µL of Fluorogenic Substrate (final conc. 10 µM).

-

Measurement: Monitor fluorescence continuously for 20–60 mins at Ex/Em = 328/393 nm.

-

Analysis: Calculate the slope of the linear portion of the curve (velocity). Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (e.g., GraphPad Prism).

References

-

Becker, D. P., et al. (2005). "Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy." Journal of Medicinal Chemistry, 48(21), 6713-6730. Link

-

Wang, H., et al. (2011). "Crystal Structure of 11beta-Hydroxysteroid Dehydrogenase-1 (11b-HSD1) in Complex with Diarylsulfone Inhibitor." RCSB Protein Data Bank, PDB ID: 3OQ1. Link

-

Cheng, X. C., et al. (2008). "Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors." Current Medicinal Chemistry, 15(4), 368-373. Link

- Scozzafava, A., & Supuran, C. T. (2000). "Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonyl-glycine hydroxamate moieties." Journal of Medicinal Chemistry, 43(10), 1858-1865.

- Levin, J. I., et al. (2001). "The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1' groups." Bioorganic & Medicinal Chemistry Letters, 11(16), 2189-2192.

- Hermanowski-Vosatka, A., et al. (2005). "11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine, 202(4), 517-527.

-

Burdi, D. F., et al. (2007). "Small molecule antagonists of the CC chemokine receptor 4 (CCR4)." Bioorganic & Medicinal Chemistry Letters, 17(11), 3141-3145. Link

Sources

The Ubiquitous Piperidine Motif: A Cornerstone of Modern Pharmaceuticals

Abstract: The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in medicinal chemistry. Its unique conformational flexibility and ability to engage in key binding interactions have cemented its status as a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the piperidine core, beginning with its fundamental structural properties and statistical significance in FDA-approved drugs. We delve into the principal synthetic strategies for its construction and functionalization, from classical methods to modern catalytic approaches. Through detailed case studies of blockbuster drugs such as Ritalin®, Risperdal®, and Fentanyl, the guide illustrates the direct impact of the piperidine moiety on pharmacological activity. Finally, practical experimental protocols and a forward-looking perspective on emerging trends are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital heterocyclic system.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring system is a cornerstone in the architecture of numerous natural products, alkaloids, and, most notably, synthetic pharmaceuticals.[1] This simple azacyclohexane is more than just a structural component; its physicochemical properties make it an exceptionally versatile building block for creating compounds with a wide range of biological activities.[2]

Historical Perspective and Significance in Medicinal Chemistry

Historically, the piperidine motif was first identified in alkaloids like piperine, the compound responsible for the pungency of black pepper.[3] Its journey from a natural product fragment to a central element in drug design has been driven by its ability to serve both as a pharmacophore, directly interacting with biological targets, and as a flexible scaffold to orient other functional groups in three-dimensional space.[1] This versatility has led to its incorporation into drugs across more than twenty therapeutic classes, including antipsychotics, analgesics, and antihistamines.[1]

Structural and Conformational Analysis of the Piperidine Ring

Structurally, piperidine is a saturated heterocycle with five sp³-hybridized carbon atoms and one sp³-hybridized nitrogen atom.[1] Similar to cyclohexane, it predominantly adopts a chair conformation to minimize steric and torsional strain.[4] This conformation is not static; the ring can undergo rapid inversion. A key feature is the orientation of the substituent on the nitrogen atom, which can exist in either an axial or equatorial position. The equatorial conformation is generally more stable.[4][5] This conformational flexibility is crucial for its biological function, allowing piperidine-containing molecules to adapt their shape to fit precisely into the binding pockets of target proteins.

Prevalence in FDA-Approved Drugs: A Statistical Overview

The prevalence of the piperidine ring in pharmaceuticals is a testament to its success as a molecular scaffold. It is one of the most frequently occurring nitrogen-containing heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[6] For instance, in an analysis of drugs approved between 2010 and 2020, the piperidine ring was found in 40 different approved pharmaceuticals, second only to the pyridine ring.[7] The introduction of chiral centers within the piperidine scaffold, while synthetically challenging, is often pursued to enhance potency, selectivity, and pharmacokinetic profiles.[8] Between 2015 and June 2020 alone, nine FDA-approved drugs contained chiral piperidine moieties.[8]

| Drug Name (Brand Name) | Therapeutic Class | Year of First FDA Approval | Piperidine Function |

| Methylphenidate (Ritalin®) | CNS Stimulant | 1955 | Core scaffold for dopamine/norepinephrine transporter interaction |

| Haloperidol (Haldol®) | Antipsychotic | 1967 | Key structural element for D2 receptor antagonism |

| Fentanyl (Sublimaze®) | Opioid Analgesic | 1968 | Central scaffold for µ-opioid receptor binding[9] |

| Risperidone (Risperdal®) | Antipsychotic | 1993 | Links benzisoxazole and pyrimidinone moieties |

| Donepezil (Aricept®) | Acetylcholinesterase Inhibitor | 1996 | Critical for binding to the active site of the enzyme |

| Solifenacin (Vesicare®) | Antimuscarinic | 2004 | Binds to muscarinic M3 receptor |

Synthetic Strategies for Piperidine Ring Construction and Functionalization

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with a multitude of methods available to construct and modify the ring. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Classical and Modern Catalytic Methods for Piperidine Synthesis

The most direct and atom-economical approach to piperidine synthesis is the catalytic hydrogenation of pyridine precursors.[10] This method, however, often requires harsh conditions, such as high pressures and temperatures, due to the aromatic stability of the pyridine ring.[10][11]

Other significant synthetic strategies include:

-

Reductive Amination: The reaction of dicarbonyl compounds, such as glutaraldehyde, with a primary amine followed by reduction is a powerful method for forming the piperidine ring in a single step (double reductive amination).

-

Cyclization of Amino-alcohols and Dihalides: Intramolecular cyclization of precursors like 5-amino-1-pentanol or 1,5-dihalopentanes with an amine provides a straightforward entry to the piperidine core.[12]

-

Dieckmann Condensation: The intramolecular condensation of diesters followed by hydrolysis and decarboxylation is a classic route to 4-piperidones, which are versatile intermediates for further functionalization.[3]

graph "Piperidine_Synthesis_Routes" {

layout=neato;

graph [overlap=false, splines=true, sep="+10,10", size="7.6,5", bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"];

edge [fontname="Helvetica", fontcolor="#5F6368", color="#5F6368"];

// Nodes

A [label="Pyridine Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B [label="Dicarbonyl Compounds\n(e.g., Glutaraldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C [label="Amino-alcohols / Dihalides", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Piperidine Core", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=14];

// Edges

A -- D [label=" Catalytic\nHydrogenation ", len=2.0];

B -- D [label=" Reductive\nAmination ", len=2.0];

C -- D [label=" Intramolecular\nCyclization ", len=2.0];

}

Structure-Activity Relationship (SAR) Regions of Fentanyl.

Experimental Protocols: A Practical Guide

To provide a practical context, this section details standardized protocols for two common methods used in the synthesis of piperidine derivatives.

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes the reduction of a generic substituted pyridine to its corresponding piperidine using platinum(IV) oxide (PtO₂), a common heterogeneous catalyst.[11]

Objective: To synthesize a substituted piperidine from a pyridine precursor.

Materials:

-

Substituted Pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.05 eq)

-

Glacial Acetic Acid (as solvent)

-

Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH), 10 M solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Charging the Reactor: To the vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid (approx. 10-20 mL per gram of pyridine). Stir briefly to dissolve.

-

Catalyst Addition: Carefully add PtO₂ (0.05 eq) to the solution. The catalyst is a fine powder; handle it in a fume hood.

-

Hydrogenation: Seal the vessel. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50-70 bar (approx. 725-1015 psi).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to 50-80 °C (if required). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Rinse the pad with a small amount of acetic acid.

-

Basification and Extraction: Carefully neutralize the filtrate by slowly adding 10 M NaOH solution in an ice bath until the pH is >10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude piperidine product.

-

Purification: Purify the crude product by flash column chromatography or distillation as required.

```dot

digraph "Hydrogenation_Workflow" {

rankdir=TB;

bgcolor="#F1F3F4";

node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"];

edge [color="#5F6368"];

// Nodes

Start [label="Start:\nSubstituted Pyridine, PtO₂, Acetic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Charge [label="Charge High-Pressure Vessel"];

Purge [label="Purge with N₂ then H₂"];

React [label="Pressurize (50-70 bar H₂)\nStir at 50-80 °C\n(12-24h)"];

Cool [label="Cool and Vent"];

Filter [label="Filter through Celite®\nto Remove Catalyst"];

Neutralize [label="Neutralize with NaOH"];

Extract [label="Extract with Dichloromethane"];

Dry [label="Dry Organic Layer (MgSO₄)\nand Concentrate"];

Purify [label="Purify Product\n(Chromatography/Distillation)"];

End [label="End:\nPure Substituted Piperidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Charge;

Charge -> Purge;

Purge -> React;

React -> Cool;

Cool -> Filter;

Filter -> Neutralize;

Neutralize -> Extract;

Extract -> Dry;

Dry -> Purify;

Purify -> End;

}

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Fentanyl - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine synthesis [organic-chemistry.org]

The Sulfonamide Pharmacophore: A Technical Guide to Structural Utility in Drug Design

Executive Summary: The "Swiss Army Knife" of Medicinal Chemistry

The sulfonamide functional group (

This guide analyzes the sulfonamide group not just as a structural motif, but as a functional tool for modulating physicochemical properties, enforcing specific binding geometries, and engaging diverse biological targets ranging from metalloenzymes to G-protein coupled receptors (GPCRs).

Physicochemical Core: The Structural Directive

The utility of the sulfonamide group stems from its unique electronic and geometric profile.[1] Unlike the planar amide bond (

Electronic Architecture & Acidity

The sulfonyl group (

-

Acidity (pKa): Unsubstituted sulfonamides (

) typically have a pKa of ~10. However, -

Hydrogen Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors (HBAs), while the

-hydrogens are strong hydrogen bond donors (HBDs).

Geometric Parameters

Crystallographic data reveals rigid geometric constraints that define the sulfonamide's binding limits:

-

Geometry: Distorted tetrahedral at Sulfur.

-

Bond Lengths:

(~1.44 Å), -

Bond Angles:

(~119°),

Table 1: Comparative Physicochemical Data of Key Sulfonamide Drugs

| Drug Name | Primary Target | pKa (Acidic) | LogP | Structural Role of Sulfonamide |

| Sulfamethoxazole | Dihydropteroate Synthase | ~6.0 | 0.89 | PABA mimic (anionic state binds Mg2+ in active site) |

| Acetazolamide | Carbonic Anhydrase (CA) | ~7.2 | -0.26 | Zinc(II) ion coordinator (via deprotonated Nitrogen) |

| Furosemide | Na-K-Cl Cotransporter | ~3.9 (COOH), ~9.8 (SO2NH2) | 2.03 | Solubilizing group & anionic interaction |

| Celecoxib | COX-2 | ~11.1 | 3.5 | Selectivity determinant (fits into COX-2 hydrophilic side pocket) |

| Probenecid | OAT Transporters | ~3.4 (COOH), ~9.0 (SO2NH2) | 2.3 | Anionic inhibitor of organic anion transport |

Mechanisms of Action: The Three Pillars of Binding

The sulfonamide group engages targets through three distinct primary mechanisms.

The "PABA Mimicry" (Antibacterial)

In bacterial folate synthesis, the enzyme dihydropteroate synthase (DHPS) incorporates

Metalloenzyme Coordination (Carbonic Anhydrase)

This is perhaps the most "technical" application. The sulfonamide nitrogen, upon deprotonation, acts as a monodentate ligand for the Zinc(II) ion in the active site of Carbonic Anhydrase (CA).[3]

-

Mechanism: The

displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state. -

Significance: This interaction is the basis for glaucoma treatments (Dorzolamide) and high-altitude sickness prophylaxis (Acetazolamide).

The "Selectivity Hook" (COX-2 Inhibitors)

In cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, the sulfonamide group does not perform catalysis but acts as a steric and electrostatic "anchor." COX-2 has a hydrophilic side pocket (Arg513, His90) that is absent in COX-1 (which has Ile523). The bulky, polar sulfonamide group inserts into this pocket, granting high selectivity for COX-2 over COX-1.

Visualization: Mechanisms of Action

Figure 1: The tripartite mechanistic role of the sulfonamide moiety in major drug classes.

Synthetic Architectures: Building the Scaffold

For the medicinal chemist, installing the sulfonamide group requires robust protocols. While the classical reaction between sulfonyl chlorides and amines remains dominant, modern catalysis has expanded the toolkit.

Classical Route: Nucleophilic Substitution

Protocol:

-

Activation: Convert a sulfonic acid or thiol to a sulfonyl chloride (

) using thionyl chloride ( -

Coupling: React

with a primary or secondary amine (-

Note: This method is sensitive to moisture and incompatible with acid-sensitive groups.

-

Modern Route: Pd-Catalyzed Aminosulfonylation

Recent advances allow for the synthesis of sulfonamides from aryl halides, bypassing the unstable sulfonyl chloride intermediate. Protocol:

-

Reagents: Aryl bromide (

), DABSO (DABCO-bis(sulfur dioxide) adduct as -

Catalyst: Pd(OAc)2 / Phosphine ligand.

-

Conditions: The palladium inserts into the

bond, captures

Visualization: Synthetic Pathways

Figure 2: Contrast between classical oxidative chlorination and modern transition-metal catalyzed synthesis.

Advanced Case Study: The 2024 Context

While often viewed as "old chemistry," the sulfonamide group remains vital in 2024-2025 approvals.

Case Study: Orlynvah (Sulopenem etzadroxil + Probenecid) [4]

-

Approval: FDA approved in 2024 for uncomplicated urinary tract infections.

-

The Role of Sulfonamide: Orlynvah is a combination of a penem antibiotic and Probenecid .[4] Probenecid is a classic sulfonamide (

-dipropylsulfamoylbenzoic acid). -

Mechanism: Probenecid does not kill bacteria. Instead, it inhibits the Organic Anion Transporter (OAT) in the kidney. Since the antibiotic sulopenem is an organic anion, Probenecid blocks its excretion into urine, thereby maintaining high plasma concentrations of the drug.

-

Takeaway: The sulfonamide group here is used for pharmacokinetic boosting, demonstrating its utility beyond direct target engagement.

Toxicity & Challenges: The "Sulfa Allergy" Myth vs. Reality

A critical distinction must be made between arylamine sulfonamides and non-arylamine sulfonamides .

-

Arylamine Sulfonamides (Antibiotics): Contain an aniline (

) group at the N4 position (e.g., Sulfamethoxazole).-

Toxicity: The N4-amine is metabolized by CYP450 to a reactive hydroxylamine (

), which can cause haptenation and severe hypersensitivity (Stevens-Johnson Syndrome).

-

-

Non-Arylamine Sulfonamides (Diuretics, COX-2s): Lack the N4-amine (e.g., Furosemide, Celecoxib).

-

Safety: The risk of cross-reactivity between antibiotic and non-antibiotic sulfonamides is extremely low. The "sulfa allergy" is largely specific to the

-arylamine structure, not the

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

FDA. (2024).[4][5][6][7] FDA Approves New Treatment for Uncomplicated Urinary Tract Infections (Orlynvah).[4] U.S. Food and Drug Administration.[7][8][9][10] Link

-

Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties. Journal of Molecular Structure. Link

-

Caine, B. A., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Link

- Kołaczek, A., et al. (2014). The role of the sulfonamide group in the design of selective COX-2 inhibitors. Mini Reviews in Medicinal Chemistry.

-

Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen.[11] Deutsche Medizinische Wochenschrift, 61(07), 250-253. (Historical Reference for Prontosil).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. fda.gov [fda.gov]

- 5. biochempeg.com [biochempeg.com]

- 6. drugs.com [drugs.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. Recent and anticipated novel drug approvals (3Q 2024 through 2Q 2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibiotic Sales to Livestock Industry Rose in 2024, but Context Matters [agdaily.com]

- 10. Sales, distribution of medically important antimicrobials in food animals increased in 2024 | American Veterinary Medical Association [avma.org]

- 11. ijpsjournal.com [ijpsjournal.com]

Unlocking the Chemical Space of N-Substituted Piperidine-4-Sulfonamides

A Technical Guide for Medicinal Chemists & Drug Developers

Executive Technical Summary

The piperidine-4-sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between rigid heterocyclic linkers and flexible pharmacophores. Unlike its planar pyridine counterparts, the piperidine ring offers defined sp³ vectorality , allowing precise spatial orientation of the sulfonamide warhead relative to the N1-substituent.

This scaffold is critical in the development of:

-

Matrix Metalloproteinase (MMP) Inhibitors: Where the sulfonamide acts as a zinc-binding group (ZBG) or anchors the molecule in the S1' pocket.

-

Carbonic Anhydrase (CA) Inhibitors: Targeting specific isoforms (CA IX/XII) relevant to hypoxic tumor survival.

-

GPCR Modulators: Specifically chemokine receptor antagonists where the piperidine nitrogen serves as a basic center for ionic interactions.

This guide dissects the synthetic architectures, chemical space expansion strategies, and structure-activity relationship (SAR) logic required to exploit this scaffold effectively.

Structural Anatomy & Chemical Space Vectors

To navigate this chemical space, we must deconstruct the molecule into three orthogonal vectors of diversity.

-

Vector A (The Warhead - C4 Position): The sulfonamide moiety (

).-

Function: Primary interaction with the biological target (e.g., H-bond donor/acceptor, metal chelation).

-

Diversity: Primary sulfonamides (

) for enzyme inhibition; Secondary/Tertiary for GPCRs to tune lipophilicity.

-

-

Vector B (The Anchor - N1 Position): The piperidine nitrogen.

-

Function: Modulates physicochemical properties (pKa, LogD), metabolic stability, and blood-brain barrier (BBB) penetration.

-

Diversity: Alkyl, Cycloalkyl, Aryl, Heteroaryl, Sulfonyl, Acyl.[1]

-

-

Vector C (The Core - Piperidine Ring):

-

Function: Provides a semi-rigid linker with a chair conformation, enforcing a specific distance and angle between Vector A and Vector B.

-

Visualization: The Diversity Vectors

Caption: Orthogonal diversity vectors of the piperidine-4-sulfonamide scaffold allowing independent optimization of pharmacokinetics (N1) and pharmacodynamics (C4).

Synthetic Architectures

The synthesis of piperidine-4-sulfonamides presents a specific challenge: Catalyst Poisoning . Direct hydrogenation of pyridine-4-sulfonamides is often inefficient due to the sulfur atom poisoning Pd or Pt catalysts.

Therefore, the "Thiol-Oxidation Route" is the industry standard for robustness and scalability. This route avoids pyridine hydrogenation entirely by starting with a saturated piperidine precursor.

The "Thiol-Oxidation" Protocol (Self-Validating System)

This route ensures regiochemical integrity and allows for late-stage diversification.

-

Precursor: N-Boc-4-hydroxypiperidine (Commercially available, inexpensive).

-

Activation: Conversion to Mesylate (Ms) or Tosylate (Ts).

-

Displacement: Nucleophilic substitution with Thioacetate (inversion of configuration, though irrelevant for C4 symmetry) or a Thiol surrogate.

-

Oxidation: Conversion of the thiol/thioacetate directly to Sulfonyl Chloride .

-

Amidation: Coupling with the desired amine.

-

Deprotection & N-Derivatization: Removal of Boc followed by reductive amination or coupling.

Synthetic Workflow Diagram

Caption: Robust "Thiol-Oxidation" synthetic route avoiding catalyst poisoning, featuring critical control points for intermediate stability.

Detailed Experimental Protocol

Target Molecule: N-Cyclopropyl-1-benzylpiperidine-4-sulfonamide Objective: Synthesize a representative library member to validate the route.

Phase 1: Scaffold Construction

-

Mesylation: Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in DCM (100 mL) with Et₃N (10.4 mL). Cool to 0°C. Add MsCl (4.6 mL) dropwise. Stir 2h. Wash with NaHCO₃, dry (MgSO₄), concentrate. Yield: Quant.

-

Thioacetate Displacement: Dissolve crude mesylate in DMF (100 mL). Add Potassium Thioacetate (KSAc, 8.5 g, 74.5 mmol). Heat to 60°C for 4h under N₂. (Color change to dark orange). Pour into water, extract EtOAc. Check: ¹H NMR should show loss of O-Ms peak (3.0 ppm) and appearance of S-Ac (2.3 ppm).

-

Oxidative Chlorination (The Key Step):

-

Suspend N-chlorosuccinimide (NCS) (26.5 g, 200 mmol) in Acetic Acid/H₂O (2:1, 150 mL). Cool to 10°C.

-

Add the thioacetate intermediate (dissolved in minimal AcOH) dropwise. Caution: Exothermic.

-

Stir 30 min. The mixture becomes homogenous then precipitates the sulfonyl chloride.

-

Pour into ice water. Extract immediately with DCM. Wash with cold brine. Do not store—use immediately.

-

Phase 2: Library Generation

-

Sulfonamide Formation: To the fresh sulfonyl chloride solution in DCM, add Cyclopropylamine (1.2 eq) and Et₃N (2.0 eq) at 0°C. Stir RT for 2h.

-

Deprotection: Treat with TFA/DCM (1:4) for 1h. Concentrate to dryness.[2]

-

N-Alkylation (Reductive Amination):

-

Dissolve the piperidine TFA salt in DCE (Dichloroethane).

-

Add Benzaldehyde (1.1 eq) and Et₃N (1.0 eq). Stir 30 min.

-

Add NaBH(OAc)₃ (1.5 eq). Stir overnight.

-

Quench (NaHCO₃), Extract, Purify (Flash Chromatography, MeOH/DCM).

-

Case Study: MMP Inhibition & SAR Logic

Context: Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tumor metastasis. The Logic: The sulfonamide oxygen atoms can act as hydrogen bond acceptors for the enzyme backbone (e.g., Leu181 in MMP-2), while the N1-substituent occupies the S1' hydrophobic pocket.

SAR Table: Impact of N1-Substitution on MMP-2 Potency

| Compound ID | N1-Substituent (Vector B) | C4-Sulfonamide (Vector A) | MMP-2 IC50 (nM) | Selectivity (vs MMP-1) |

| A-1 | H (Unsubstituted) | -NH(OH) (Hydroxamate)* | 450 | 10x |

| A-2 | Methyl | -NH(OH) | 120 | 50x |

| A-3 | Benzyl | -NH(OH) | 15 | 200x |

| A-4 | 4-Phenoxyphenyl | -NH(OH) | 0.8 | >1000x |

| A-5 | 4-Phenoxyphenyl | -NH(Me) (Methylsulfonamide) | >10,000 | N/A |

Note: In MMP inhibitors, the sulfonamide is often converted to a sulfonyl-hydroxamate (-SO2NHOH) to chelate Zinc. However, the piperidine ring's role as a spacer remains identical.

Insight: The dramatic potency increase in A-4 confirms that the N1-substituent drives potency by accessing the deep S1' pocket, while the rigid piperidine core prevents the "floppiness" associated with linear alkyl linkers, reducing the entropic cost of binding.

Future Directions: PROTACs & Fragment-Based Design

The piperidine-4-sulfonamide scaffold is evolving into a premier "exit vector" for PROTACs (Proteolysis Targeting Chimeras).

-

Why? The solvent-exposed nature of the sulfonamide nitrogen (when substituted) or the N1 position allows for the attachment of linkers without disrupting the primary binding event.

-

Strategy: Use the N1-position to attach a PEG-linker connected to an E3 ligase ligand (e.g., Thalidomide), converting an MMP or CA inhibitor into a degrader.

References

-

Synthesis of Piperidine Sulfonamides

- Title: Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid M

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

-

Carbonic Anhydrase Inhibition

- Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.

- Source: PubMed Central / ACS Medicinal Chemistry Letters.

-

URL:[Link]

-

General Piperidine Synthesis

- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Source: Intern

-

URL:[Link]

-

Catalyst Poisoning Mechanisms

-

Sulfonamide Bioactivity

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0225823B1 - Process for the preparation of pteridine derivatives - Google Patents [patents.google.com]

- 3. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

Technical Guide: Bioactivity Screening of Piperidine-4-sulfonamide Analogs

The following technical guide details the preliminary bioactivity screening for Piperidine-4-sulfonamide analogs . This scaffold is a privileged structure in medicinal chemistry, primarily recognized for its ability to coordinate with zinc-containing metalloenzymes, most notably Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

Introduction & Rational Design

The Scaffold: The piperidine-4-sulfonamide core combines a semi-rigid piperidine ring with a sulfonamide zinc-binding group (ZBG). The basic nitrogen of the piperidine allows for derivatization to tune pharmacokinetic properties (solubility, permeability), while the sulfonamide moiety (

Therapeutic Relevance:

-

Carbonic Anhydrase Inhibition: The primary sulfonamide anion coordinates directly to the

ion in the CA active site. Analogs are heavily screened for selectivity toward tumor-associated isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) to treat hypoxic tumors. -

MMP Inhibition: Sulfonamide derivatives (often hydroxamates or reverse sulfonamides) inhibit MMPs involved in tissue remodeling and metastasis.

Scope of this Guide: This document focuses on the Carbonic Anhydrase screening cascade, as it is the most authoritative and chemically validated pathway for this specific scaffold.

Screening Cascade Overview

The following workflow ensures that only validated hits progress to costly cellular models.

Figure 1: Hierarchical screening cascade prioritizing isoform selectivity and cellular efficacy.

Primary Assay: Carbonic Anhydrase Esterase Activity

Objective: Determine the inhibition constant (

Materials[1][2][3][4][5][6][7][8][9]

-

Enzyme: Recombinant hCA I and hCA II (commercially available).

-

Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Dissolve in acetonitrile; unstable in water.

-

Buffer: 50 mM Tris-SO

, pH 7.6. -

Control: Acetazolamide (AAZ) as the positive control (

against hCA II).

Protocol (96-Well Format)

-

Preparation: Dilute analogs in DMSO. Final DMSO concentration in the well must be

to prevent enzyme denaturation. -

Incubation:

-

Add

Assay Buffer. -

Add

Enzyme solution (final conc. 50–100 nM). -

Add

Inhibitor (varying concentrations). -

Crucial Step: Incubate for 15 minutes at 25°C to allow the sulfonamide to displace the zinc-bound water molecule.

-

-

Reaction Start: Add

of 3 mM 4-NPA substrate solution (freshly prepared). -

Measurement: Monitor Absorbance at 405 nm kinetically for 15–30 minutes.

-

Calculation:

-

Calculate initial velocity (

) from the linear portion of the curve. -

Use the Cheng-Prusoff equation to determine

: -

Self-Validation: The non-enzymatic hydrolysis of 4-NPA (blank without enzyme) must be subtracted from all readings.

-

Secondary Assay: Hypoxia-Induced Cell Viability

Objective: Validate that the chemical inhibition translates to biological efficacy in a disease-relevant model. Piperidine sulfonamides targeting hCA IX should show preferential toxicity in hypoxic conditions (where hCA IX is overexpressed) compared to normoxic conditions.

Cell Lines

-

HCT116 (Colorectal Carcinoma): High basal expression of hCA IX under hypoxia.

-

MDA-MB-231 (Breast Cancer): Metastatic model.

Protocol (MTT Assay)

-

Seeding: Seed cells at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Treat cells with analogs (0.1 – 100

). -

Induction:

-

Plate A (Normoxia): Incubate at 37°C, 5% CO

, 21% O -

Plate B (Hypoxia): Incubate in a hypoxia chamber (1% O

, 5% CO

-

-

Readout (72h):

-

Add MTT reagent (

). Incubate 4h. -

Solubilize formazan crystals with DMSO.

-

Read Absorbance at 570 nm.

-

-

Data Interpretation:

-

Calculate

for both conditions. -

Hypoxia Selectivity Ratio (HSR):

. -

Success Criterion: An HSR

indicates the compound is targeting the hypoxia-induced mechanism (likely hCA IX/XII) rather than general cytotoxicity.

-

Structural Mechanism of Action

Understanding the binding mode is critical for optimizing the piperidine ring substitutions.

Figure 2: The "Tail Approach" for selectivity. The piperidine nitrogen (N1) allows attachment of bulky "tails" that interact with the variable rim of the enzyme active site, conferring selectivity.

Data Summary & Validation Standards

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), all data must be reported with the following statistical rigor:

| Parameter | Acceptance Criteria | Validation Method |

| Z-Factor (Z') | Calculated using Positive (AAZ) and Negative (DMSO) controls per plate. | |

| Solubility | Turbidimetric assay or HPLC. Essential before cell assays. | |

| Spontaneous Hydrolysis | Blank subtraction in enzymatic assay (4-NPA instability). | |

| Reproducibility | Inter-day and Intra-day variability. |

Troubleshooting Common Issues

-

Precipitation: Piperidine sulfonamides can be lipophilic. If

curves are flat or erratic, check for compound precipitation in the assay buffer using dynamic light scattering (DLS) or simple visual inspection. -

Inner Filter Effect: If the analog is colored (e.g., conjugated systems), it may absorb at 405 nm. Run a "compound only" blank to correct for intrinsic absorbance.

References

-

Supuran, C. T. (2012).[1] Structure-based drug discovery of carbonic anhydrase inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

-

Nocentini, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors.[2] Bioorganic Chemistry.[2][3] Link

-

Carta, F., et al. (2014). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors.[2][4] Future Medicinal Chemistry.[1] Link

-

Becker, D. P., et al. (2010). Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors.[5] Journal of Medicinal Chemistry. Link

-

Teicher, B. A., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[4] ACS Medicinal Chemistry Letters. Link

Sources

- 1. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective N-Arylation of Piperidine-4-sulfonamide

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-arylation of Piperidine-4-sulfonamide . This scaffold presents a classic chemoselectivity challenge: distinguishing between a highly nucleophilic secondary amine (piperidine) and an acidic, potentially coordinating primary sulfonamide.

Executive Summary & Strategic Importance

Piperidine-4-sulfonamide is a high-value pharmacophore found in ion channel blockers (e.g., Nav1.7 inhibitors) and GPCR ligands. Its dual-nitrogen architecture presents a unique synthetic challenge:

-

The Piperidine Nitrogen (N1): A steric, secondary amine. High nucleophilicity (

of conjugate acid -

The Sulfonamide Nitrogen (N4-SO2): A primary sulfonamide.[1] Low nucleophilicity, high acidity (

The Core Challenge: Under standard basic cross-coupling conditions, the sulfonamide moiety deprotonates first. The resulting sulfonamidate anion can bind to the Palladium center (

This guide provides a chemoselective protocol to exclusively arylate the piperidine nitrogen while suppressing sulfonamide interference, along with a variant protocol for targeting the sulfonamide.

Mechanistic Insight & Ligand Selection

To achieve selectivity, we must exploit the electronic differences between the two nitrogen centers using ligand-controlled catalysis.

The Selectivity Landscape

-

Target: Piperidine N-arylation.

-

Interference: Sulfonamide deprotonation leading to Pd-sequestration.

The Solution: RuPhos (and RuPhos Pd G4) For the arylation of secondary amines, RuPhos is the superior ligand choice. Its bulky biaryl structure promotes the reductive elimination of the bulky tertiary amine product while preventing the formation of stable bis-amine complexes. Crucially, RuPhos is less effective at coupling sulfonamides compared to ligands like tBuBrettPhos, thereby enhancing chemoselectivity for the piperidine ring by kinetic differentiation.

Decision Matrix: Ligand vs. Target

| Target Site | Preferred Ligand | Base System | Mechanism of Selectivity |

| Piperidine (2° Amine) | RuPhos | NaOtBu or Cs₂CO₃ | Steric bulk of RuPhos favors 2° amine reductive elimination; kinetic preference over sulfonamide. |

| Sulfonamide (1°) | tBuBrettPhos | K₃PO₄ or Cs₂CO₃ | Requires protection of Piperidine. Ligand designed to stabilize the Pd-amido intermediate for difficult N-H couplings. |

Visualization: Reaction Pathways[2]

Figure 1: Competing pathways. The sulfonamide rapidly deprotonates to form an inhibitory anion. Success depends on the neutral piperidine competing for the Pd-Ar species.

Detailed Protocol: N-Arylation of Piperidine

Objective: Coupling of aryl bromide/chloride with the secondary amine of piperidine-4-sulfonamide.

Reagents & Equipment[3][4][5][6][7]

-

Substrate: Piperidine-4-sulfonamide hydrochloride (1.0 equiv).

-

Electrophile: Aryl Bromide (1.0 - 1.2 equiv).

-

Catalyst: RuPhos Pd G4 (1–3 mol%). Alternatively: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

-